molecular formula C17H14N2O4 B5913806 4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxoquinoline-3-carboxamide

4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxoquinoline-3-carboxamide

Cat. No.: B5913806
M. Wt: 310.30 g/mol
InChI Key: UUWKBNGMJMASDU-UHFFFAOYSA-N
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Description

4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxoquinoline-3-carboxamide is a complex organic compound belonging to the quinoline family. This compound is known for its diverse biological activities and potential applications in medicinal chemistry. It features a quinoline core structure, which is a heterocyclic aromatic organic compound with a wide range of pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxoquinoline-3-carboxamide typically involves the condensation of quinolinone derivatives with aminophenols. One common method starts with quinolinone 2a and aminophenol under specific reaction conditions to yield the desired product . The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the carboxamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxoquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxoquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes like lipoxygenase, which plays a role in inflammatory processes . It may also interact with other cellular components, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxoquinoline-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. Its ability to inhibit lipoxygenase and exhibit antioxidant activity sets it apart from other similar compounds .

Properties

IUPAC Name

4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-19-12-8-4-2-6-10(12)15(21)14(17(19)23)16(22)18-11-7-3-5-9-13(11)20/h2-9,20-21H,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWKBNGMJMASDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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